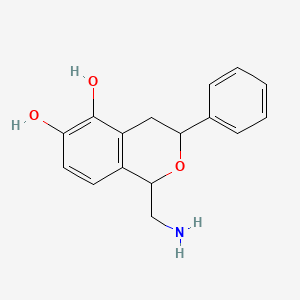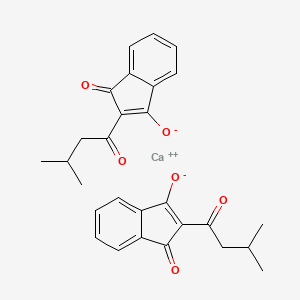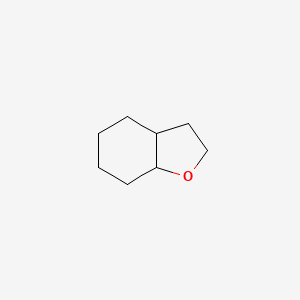
N-Methylphalloidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylphalloidin is a derivative of phalloidin, a toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom. Phalloidin and its derivatives, including this compound, are known for their ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization. This property makes them valuable tools in cell biology and biochemistry for studying actin dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylphalloidin typically involves the methylation of phalloidin. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, ensuring that the compound is suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-Methylphalloidin undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles leading to substitution of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
N-Methylphalloidin has a wide range of applications in scientific research:
Cell Biology: Used to stabilize and visualize actin filaments in cells, aiding in the study of cytoskeletal dynamics.
Biochemistry: Employed in assays to investigate actin-binding proteins and their interactions.
Medicine: Potential use in drug delivery systems and as a tool for studying cellular processes related to actin.
Industry: Utilized in the development of biosensors and diagnostic tools .
Mechanism of Action
N-Methylphalloidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing depolymerization. This binding alters the structural conformation of actin, influencing its interaction with other actin-binding proteins. The primary molecular target is F-actin, and the pathway involves the stabilization of actin filaments, which is crucial for maintaining cellular structure and function .
Comparison with Similar Compounds
Similar Compounds
Phalloidin: The parent compound, also binds and stabilizes F-actin.
Jasplakinolide: Another actin-stabilizing compound with a different binding site and mechanism.
Cytochalasins: Actin-binding compounds that inhibit actin polymerization rather than stabilizing it
Uniqueness
N-Methylphalloidin is unique due to its specific methylation, which may enhance its binding affinity and stability compared to phalloidin. This modification can provide more precise tools for studying actin dynamics and interactions in various research applications .
Properties
CAS No. |
35167-13-6 |
|---|---|
Molecular Formula |
C36H50N8O11S |
Molecular Weight |
802.9 g/mol |
IUPAC Name |
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-10,23,31-trimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C36H50N8O11S/c1-16-28(48)39-22-11-21-20-8-6-7-9-25(20)43(5)35(21)56-14-24(34(54)44-13-19(47)10-26(44)32(52)38-16)41-33(53)27(18(3)46)42-29(49)17(2)37-31(51)23(40-30(22)50)12-36(4,55)15-45/h6-9,16-19,22-24,26-27,45-47,55H,10-15H2,1-5H3,(H,37,51)(H,38,52)(H,39,48)(H,40,50)(H,41,53)(H,42,49) |
InChI Key |
XHUXYGHEHCWWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(N(C4=CC=CC=C34)C)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)







![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)
![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)
![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)


